molecular formula C22H25NO4 B2663919 2-Ethyl-2-(([(9H-fluoren-9-ylmethoxy)carbonyl]amino)methyl)butanoic acid CAS No. 1553069-09-2

2-Ethyl-2-(([(9H-fluoren-9-ylmethoxy)carbonyl]amino)methyl)butanoic acid

Cat. No. B2663919
CAS RN: 1553069-09-2
M. Wt: 367.445
InChI Key: LNSQXJKPWGEBBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-2-(([(9H-fluoren-9-ylmethoxy)carbonyl]amino)methyl)butanoic acid, also known as Fmoc-Leu(Et)-OH, is a chemical compound that is commonly used in scientific research. This compound belongs to the class of amino acids and is often used as a building block in peptide synthesis.

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Fmoc is extensively used in solid-phase peptide synthesis, a method for the efficient and rapid assembly of peptides. The Fmoc group protects the amino group of amino acids during the stepwise construction of peptides on a solid support, allowing for selective deprotection and coupling reactions. This strategy is pivotal for synthesizing complex peptides and proteins for various research and therapeutic purposes (Gregar & Gervay-Hague, 2004).

Hydrogel Formation

Fmoc-modified amino acids are key components in the design and synthesis of hydrogels. These materials have applications in drug delivery, tissue engineering, and as scaffolds for cell growth. The Fmoc group imparts unique physical and chemical properties to the hydrogels, including responsiveness to external stimuli and biocompatibility, making them suitable for biomedical applications (Bojarska et al., 2020).

Synthesis of N-Substituted Hydroxamic Acids

Fmoc chemistry facilitates the synthesis of N-substituted hydroxamic acids, compounds with significant biological activity. These derivatives are synthesized through efficient condensation reactions and find applications in medicinal chemistry as inhibitors of histone deacetylases, enzymes involved in the regulation of gene expression (Mellor & Chan, 1997).

Antibacterial Agent Synthesis

In the realm of antibacterial research, Fmoc chemistry is used to synthesize various analogs of antibacterial agents. These synthetic endeavors aim to develop new compounds with enhanced activity and reduced resistance issues, contributing to the ongoing battle against bacterial infections (Egawa et al., 1984).

Photophysical Research

The Fmoc group plays a role in photophysical research, where its incorporation into molecules allows for the study of intramolecular charge transfer and fluorescence properties. This research has implications for the development of new materials for optical and electronic applications, highlighting the versatility of Fmoc chemistry in material science (Pereira & Gehlen, 2006).

properties

IUPAC Name

2-ethyl-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-3-22(4-2,20(24)25)14-23-21(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,3-4,13-14H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSQXJKPWGEBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2-(([(9H-fluoren-9-ylmethoxy)carbonyl]amino)methyl)butanoic acid

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